3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide involves multiple steps, starting with the formation of the oxazolidinone ring. One common method for synthesizing oxazolidinones is through the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization steps and the employment of high-yielding, selective reagents to minimize by-products and purification steps.
Chemical Reactions Analysis
Types of Reactions
3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The oxazolidinone ring can be oxidized under specific conditions to form more complex derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazolidinone ring may yield a lactam derivative, while reduction of the propanoyl group could produce a hydroxyl-substituted compound.
Scientific Research Applications
3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . The piperidine ring may enhance the compound’s binding affinity and specificity, while the trifluoromethyl group can increase its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with improved pharmacokinetic properties.
Uniqueness
3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide is unique due to its combination of functional groups, which may confer distinct biological activities and pharmacological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and membrane permeability, potentially leading to better therapeutic outcomes.
Properties
IUPAC Name |
3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F3N3O3/c22-21(23,24)17-5-7-18(8-6-17)25-19(28)9-4-16-3-1-11-26(15-16)20(29)10-13-27-12-2-14-30-27/h5-8,16H,1-4,9-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHGIOWPXQVFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCO2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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